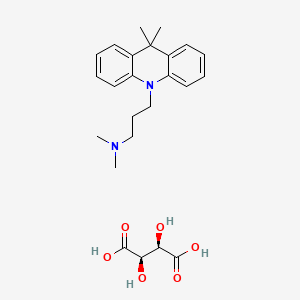
Dimetacrine bitartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimetacrine bitartrate is a tricyclic antidepressant drug that is used to treat major depressive disorder. It was first synthesized in the 1950s and has been extensively studied for its mechanism of action and physiological effects. In
Scientific Research Applications
Inflammation, Coagulation, and Cardiovascular Disease in HIV-Infected Individuals
This study examines the predictive value of biomarkers like high sensitivity C-reactive protein, interleukin-6, and D-dimer in cardiovascular disease morbidity and mortality among HIV-infected patients. The relevance of this study to Dimetacrine bitartrate might be in its focus on molecular and biochemical pathways that could be influenced by various drugs, including potentially Dimetacrine bitartrate (Duprez et al., 2012).
Dimerizer-Regulated Gene Expression
This paper discusses the use of chemical inducers of dimerization for controlling gene expression. While it doesn't directly reference Dimetacrine bitartrate, the principles of dimerization and its regulation could be relevant in understanding the molecular mechanisms by which Dimetacrine bitartrate might exert its effects (Pollock & Clackson, 2002).
Halitosis in Cystinosis Patients after Administration of Immediate-Release Cysteamine Bitartrate
This research explores the effects of cysteamine bitartrate on halitosis in cystinosis patients. The pharmacokinetic profiles and side effects of cysteamine bitartrate, a compound similar to Dimetacrine bitartrate, might provide insights into how Dimetacrine bitartrate behaves in a biological context (Besouw et al., 2012).
Drug-Drug Multicomponent Solid Forms
This study explores the creation of multicomponent solid forms of various drugs, which can improve solubility and efficacy. While Dimetacrine bitartrate isn't directly studied, the general principles of drug form optimization could be relevant for its application (Haneef & Chadha, 2017).
Investigating the Degradation of the Sympathomimetic Drug Phenylephrine by Electrospray Ionisation-Mass Spectrometry
This paper examines the stability and degradation of phenylephrine, a drug structurally different from Dimetacrine bitartrate, but the methods used for studying drug stability could be applicable to Dimetacrine bitartrate (Trommer, Raith, & Neubert, 2010).
properties
CAS RN |
33299-81-9 |
|---|---|
Product Name |
Dimetacrine bitartrate |
Molecular Formula |
C24H32N2O6 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H26N2.C4H6O6/c1-20(2)16-10-5-7-12-18(16)22(15-9-14-21(3)4)19-13-8-6-11-17(19)20;5-1(3(7)8)2(6)4(9)10/h5-8,10-13H,9,14-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
IIYKUJVECNNTEY-LREBCSMRSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Other CAS RN |
3759-07-7 |
synonyms |
10-(3-(dimethylamino)propyl)-9,9-dimethylacridan tartrate 3-(9,9-dimethyl-10(9H)-acridinyl)-N,N-dimethyl-1-propanamine dimetacrine dimetacrine bitartate dimetacrine tartate dimethacrine dimethacrine tartrate dimethacrine tartrate, (1:1)(R-(R*,R*))-isomer istonil miroistonil SD 709 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B1663160.png)
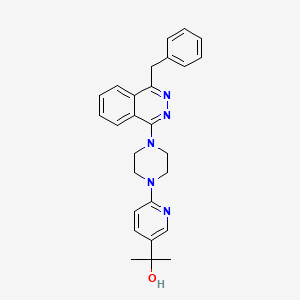
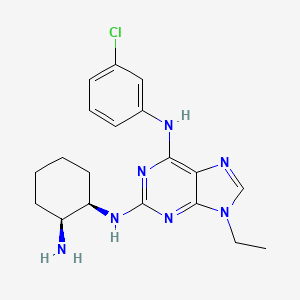
![1-[4-Chloro-5-fluoro-2-(3-methoxy-2-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B1663165.png)
![4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid](/img/structure/B1663166.png)
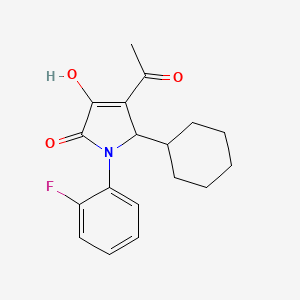
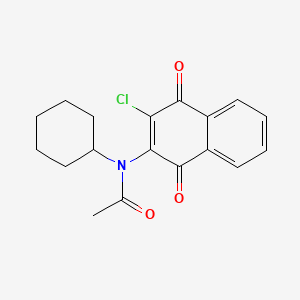
![3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B1663171.png)
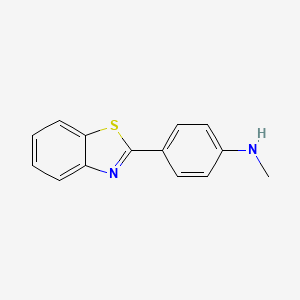
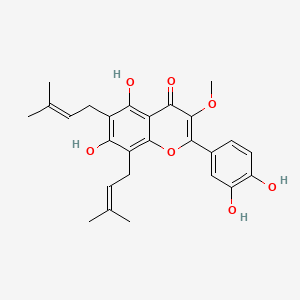
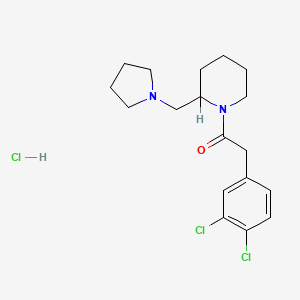
![5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B1663176.png)
![N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1663178.png)
![1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine](/img/structure/B1663181.png)